Methyl Ricinoleate (CAS 141-24-2) is a hydroxylated fatty acid methyl ester (FAME) derived from the transesterification of castor oil [1]. It is characterized by an 18-carbon chain containing a cis-double bond at the C9 position and a secondary hydroxyl group at the C12 position [1]. This specific structural combination imparts high polarity, excellent boundary lubricity, and reactive sites for further chemical modification[2]. In industrial procurement, it is primarily sourced as a low-viscosity, bio-based alternative to unmodified castor oil and as a functionalized substitute for standard FAMEs in the production of PVC plasticizers, cutting fluids, and high-performance biolubricants [2].
Substituting Methyl Ricinoleate with its raw precursor, castor oil, drastically compromises processability; the triglyceride backbone of castor oil results in a kinematic viscosity too high for fine-spray applications, low-temperature lubricants, and low-viscosity PVC plastisols [1]. Conversely, substituting it with standard FAMEs like methyl oleate or soy-derived biodiesel sacrifices the critical C12 hydroxyl group[2]. Without this hydroxyl group, formulators lose the enhanced metal-surface adsorption required for boundary lubricity, as well as the reactive site necessary for synthesizing migration-resistant, secondary-functionalized PVC plasticizers[2]. Consequently, generic substitution either fails physical flow requirements or degrades end-product performance and chemical versatility.
In High-Frequency Reciprocating Rig (HFRR) lubricity evaluations, the presence of the C12 hydroxyl group allows Methyl Ricinoleate to outperform non-hydroxylated esters. Tribological testing of low-sulfur diesel blends demonstrates that Methyl Ricinoleate (C18:1 OH) yields a significantly smaller wear scar diameter than Methyl Oleate (C18:1) at equivalent treat rates [1]. Molecular simulations confirm that the hydroxyl group significantly increases the adsorption energy on iron surfaces compared to standard C18:1 FAMEs, creating a more robust lubricating film[2].
| Evidence Dimension | Metal surface adsorption and wear scar reduction |
| Target Compound Data | High adsorption energy and reduced wear scar diameter (Methyl Ricinoleate) |
| Comparator Or Baseline | Methyl Oleate (Standard C18:1 FAME) |
| Quantified Difference | Superior boundary lubricity and smaller wear scar diameter for Methyl Ricinoleate under identical blending conditions |
| Conditions | HFRR testing in low-sulfur diesel blends; molecular simulation on iron surfaces |
Buyers formulating cutting fluids or diesel lubricity additives must procure Methyl Ricinoleate to achieve target wear-reduction specifications that standard oleic-based esters cannot meet.
The transesterification of castor oil into Methyl Ricinoleate cleaves the triglyceride structure, resulting in a profound reduction in kinematic viscosity while retaining the functional hydroxyl group [1]. While unmodified castor oil exhibits highly viscous behavior (typically >200 cSt at 40 °C), Methyl Ricinoleate maintains a highly fluid kinematic viscosity of approximately 15 cSt at 40 °C [2]. This low-viscosity profile prevents extrusion failures in PVC plastisols and enables its use in fine-spray oils.
| Evidence Dimension | Kinematic Viscosity at 40 °C |
| Target Compound Data | ~15 cSt |
| Comparator Or Baseline | Unmodified Castor Oil (>200 cSt) |
| Quantified Difference | >90% reduction in kinematic viscosity |
| Conditions | Standard kinematic viscosity measurement at 40 °C |
Procuring the methyl ester form is mandatory for applications requiring pumpability, sprayability, or low-viscosity polymer blending where raw castor oil would cause severe processing bottlenecks.
Methyl Ricinoleate demonstrates exceptional low-temperature flow properties compared to conventional saturated or monounsaturated FAMEs. Analytical characterization reveals a pour point ranging from -18 °C to -28 °C, depending on purity [1]. In contrast, standard palm oil FAMEs exhibit pour points ranging from +5 °C to +9 °C [2]. The steric hindrance and polarity introduced by the hydroxyl group disrupt crystallization, maintaining fluidity at sub-zero temperatures.
| Evidence Dimension | Pour Point |
| Target Compound Data | -18 °C to -28 °C |
| Comparator Or Baseline | Standard Palm Oil FAME (+5 °C to +9 °C) |
| Quantified Difference | Pour point depression of >20 °C relative to standard palm FAMEs |
| Conditions | Standard pour point and cloud point testing (e.g., ASTM D97) |
Formulators of winter-grade biolubricants and cold-resistant plasticizers must select Methyl Ricinoleate to prevent product gelling and ensure operational reliability in freezing environments.
When synthesized into an epoxidized bio-plasticizer, the midchain hydroxyl group of Methyl Ricinoleate allows for the covalent attachment of pendant acetate esters [1]. Research demonstrates that this engineered Epoxidized Methyl Ricinoleate Acetate (EMRA), despite having a low epoxy value of 3.0%, exhibits significantly suppressed migration and exudation from PVC matrices compared to conventional commercial Epoxidized Fatty Acid Methyl Esters (EFAME) boasting higher epoxy values of 5.8% [1].
| Evidence Dimension | Plasticizer migration/exudation from PVC matrix |
| Target Compound Data | Suppressed migration (EMRA derived from MR, 3.0% epoxy value) |
| Comparator Or Baseline | Conventional EFAME (5.8% epoxy value) |
| Quantified Difference | Superior migration resistance despite a 48% lower epoxy value |
| Conditions | Exudation testing of plasticized PVC membranes at 0 °C and 70 °C in various liquid media |
Manufacturers of flexible PVC and artificial leather should procure Methyl Ricinoleate as a precursor to solve the chronic leaching issues associated with standard EFAME bio-plasticizers.
Leveraging its superior HFRR wear scar reduction and high adsorption energy on metal surfaces, Methyl Ricinoleate is the optimal choice for formulating low-sulfur diesel lubricity additives and soluble cutting oils [1]. Its low viscosity ensures proper fluid dynamics, while the hydroxyl group provides boundary lubrication that standard methyl oleate cannot achieve [2].
Due to its exceptionally low pour point (-18 °C to -28 °C) and reduced kinematic viscosity compared to castor oil, Methyl Ricinoleate is highly specified as a secondary plasticizer for flexible nitrocellulose lacquers, PVC plastisols, and low-durometer rubber stocks [3]. It ensures non-exudation and maintains flexibility in cold-weather applications without causing extrusion issues during manufacturing [3].
As a chemical intermediate, Methyl Ricinoleate is the required precursor for engineering advanced epoxidized plasticizers (like EMRA) [4]. By utilizing its C12 hydroxyl group for pendant esterification, chemical manufacturers can produce PVC plasticizers that outperform conventional high-epoxy EFAMEs in migration resistance, making it ideal for sustainable artificial leather and automotive interiors [4].